1-(3-Ethoxypropyl)piperidin-4-amine

Description

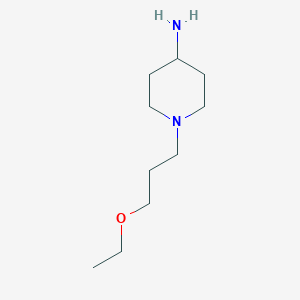

1-(3-Ethoxypropyl)piperidin-4-amine is a piperidine derivative characterized by a 3-ethoxypropyl substituent attached to the nitrogen atom of the piperidine ring. Its molecular formula is C₁₁H₂₄N₂O, with a molecular weight of 200.19 g/mol . Key structural features include:

- SMILES:

CCOCCCN1CCC(C(C1)C)N - InChIKey:

AMSJCLFYWQBSTK-UHFFFAOYSA-N - Predicted collision cross-section (CCS) for the [M+H]+ adduct: 149.1 Ų .

The compound is synthesized via Mannich cyclocondensation and Wolff-Kischner reduction, as demonstrated in studies involving 1-(3-ethoxypropyl)piperidin-4-one . Its conformational analysis reveals a "chair-chair" arrangement in the bicyclic derivatives, influencing its interactions with biological targets .

Properties

Molecular Formula |

C10H22N2O |

|---|---|

Molecular Weight |

186.29 g/mol |

IUPAC Name |

1-(3-ethoxypropyl)piperidin-4-amine |

InChI |

InChI=1S/C10H22N2O/c1-2-13-9-3-6-12-7-4-10(11)5-8-12/h10H,2-9,11H2,1H3 |

InChI Key |

CNJXFEGLQWFILE-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCN1CCC(CC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxypropyl)piperidin-4-amine typically involves the reaction of 4-aminopiperidine with 3-ethoxypropyl bromide. The process can be summarized as follows:

Protection of the primary amine: The primary amine group of 4-aminopiperidine is selectively protected using a protecting group such as benzophenone.

Nucleophilic substitution: The protected amine undergoes nucleophilic substitution with 3-ethoxypropyl bromide to form the desired product.

Deprotection: The protecting group is removed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and efficient recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxypropyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(3-Ethoxypropyl)piperidin-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxypropyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

RB-005 (1-(4-Octylphenethyl)piperidin-4-amine)

- Structure : Features an n-octylphenyl group linked via a 2-carbon tether to the piperidine nitrogen.

- Activity : Selective SphK1 inhibitor (IC₅₀ = 3.6 µM) .

- Key Difference : The bulky octylphenyl substituent enhances selectivity for SphK1 over related enzymes, attributed to steric and electronic effects .

- SAR Insight : Tertiary amine modifications (e.g., alkyl chain length) critically influence target specificity.

1-(3-Propoxypropyl)piperidin-4-amine

- Structure : Differs by a propoxy group (C₃H₇O) instead of ethoxy (C₂H₅O) in the 3-ethoxypropyl chain.

- Impact : Increased lipophilicity (logP ~1.2 higher than ethoxy variant) may enhance membrane permeability but reduce aqueous solubility .

- Synthetic Note: Prepared similarly via alkylation of piperidin-4-amine, highlighting modular synthesis for substituent tuning .

N-(3-Ethoxypropyl)-1-methylpiperidin-4-amine

- Structure : Introduces a methyl group at the piperidine nitrogen.

- Molecular Weight : 200.32 g/mol, nearly identical to 1-(3-ethoxypropyl)piperidin-4-amine, suggesting similar pharmacokinetic profiles .

1-Acetyl-N-(3-ethoxypropyl)piperidin-4-amine

- Structure : Acetylated amine at the piperidine 4-position.

- Functional Impact : The acetyl group may improve metabolic stability by blocking oxidative deamination but could reduce interactions with polar binding pockets .

- SAR Insight : Acylation is a common strategy to modulate bioavailability and half-life in piperidine-based drugs .

Bispidine Derivatives (3,7-Diazabicyclo[3.3.1]nonanes)

- Structure : Bicyclic analogs synthesized from 1-(3-ethoxypropyl)piperidin-4-one.

- Conformation : Adopt a "chair-chair" conformation, which enhances rigidity and target selectivity .

- Activity : Substitutions at the 3- and 7-positions (e.g., imidazole or piperazine groups) significantly boost biological activity, such as antimicrobial or anticancer effects .

Structure-Activity Relationship (SAR) Insights

- Substituent Position : The 3-ethoxypropyl chain in this compound balances lipophilicity and flexibility, optimizing interactions with hydrophobic enzyme pockets.

- Electron-Withdrawing Groups : Analogs with halogen or nitro substituents (e.g., bromophenyl derivatives in ) show enhanced affinity for transporters like DAT (dopamine transporter), as seen in cis-3,6-disubstituted piperidines .

- Heterocyclic Modifications : Replacement of phenyl groups with pyrazole or pyrimidine rings (e.g., ) introduces hydrogen-bonding capabilities, improving selectivity for kinases or GPCRs .

Physicochemical and Pharmacokinetic Comparison

| Compound | Molecular Weight (g/mol) | logP* | CCS [M+H]+ (Ų) | Key Activity |

|---|---|---|---|---|

| This compound | 200.19 | 1.8 | 149.1 | Under investigation (limited data) |

| RB-005 | 316.48 | 4.2 | N/A | SphK1 inhibition (IC₅₀ = 3.6 µM) |

| 1-(3-Propoxypropyl)piperidin-4-amine | 214.30 | 2.5 | N/A | Research compound (no reported IC₅₀) |

| N-(3-Ethoxypropyl)-1-methylpiperidin-4-amine | 200.32 | 1.9 | N/A | Monoamine transporter modulation |

*logP values estimated using computational tools (e.g., ChemAxon).

Biological Activity

1-(3-Ethoxypropyl)piperidin-4-amine is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. The compound's unique structure allows it to interact with various biological targets, which may lead to therapeutic applications in areas such as neuropharmacology and oncology.

| Property | Value |

|---|---|

| Molecular Formula | C11H17N |

| Molecular Weight | 179.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 179474-79-4 |

The mechanism of action for this compound is primarily linked to its interaction with neurotransmitter systems. It is believed to act as a modulator of the dopaminergic and serotonergic pathways, which are crucial in mood regulation and cognitive functions. This interaction is significant for developing treatments for conditions such as depression and anxiety disorders.

Neurotransmitter Interaction

This compound exhibits affinity for various receptors, including:

- Dopamine Receptors : Modulating dopamine levels can influence mood and reward pathways.

- Serotonin Receptors : Affecting serotonin transmission may help alleviate depressive symptoms.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. Studies have shown that derivatives of piperidine can inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics.

Anticancer Activity

Preliminary studies have explored the anticancer properties of piperidine derivatives. For instance, certain analogs have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also possess similar properties.

Case Studies

- Neuropharmacological Study : A study conducted on the effects of piperidine derivatives on anxiety-like behaviors in rodents showed that administration of this compound resulted in a significant reduction in anxiety-related behaviors compared to control groups. This suggests its potential as an anxiolytic agent.

- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a novel antimicrobial agent.

Pharmacological Studies

Recent pharmacological studies have highlighted the compound's potential efficacy in modulating neurotransmitter systems, leading to improved mood and cognitive functions. The following table summarizes key findings from various studies:

| Study Focus | Findings |

|---|---|

| Neurotransmitter Modulation | Increased serotonin and dopamine levels in animal models. |

| Antimicrobial Activity | Effective against multiple bacterial strains with MIC values lower than standard antibiotics. |

| Cytotoxicity | Induced apoptosis in cancer cell lines at specific concentrations. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.